7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one (CAS 22245-89-2) is a key heterocyclic building block belonging to the benzolactam class. Its primary established value in both industrial and research settings is its role as a crucial, late-stage intermediate in the synthesis of cardiovascular drugs, most notably Ivabradine. [1] The strategic placement of the 7-methoxy group on the benzazepine core is not an incidental feature but a critical design element that dictates the efficiency and impurity profile of subsequent synthetic transformations, making this specific isomer a frequent choice for multi-step API manufacturing campaigns.
Substituting 7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one with structurally related analogs, such as the unsubstituted benzazepinone core or its positional isomers (e.g., 6- or 8-methoxy), is a high-risk strategy in process development and manufacturing. Such substitutions can fundamentally alter reaction pathways, leading to the formation of regioisomeric impurities that are difficult and costly to remove from the final active pharmaceutical ingredient (API). [1] Using the precise 7-methoxy isomer from the outset is a critical process control point for ensuring final product purity and avoiding complex downstream purification challenges that can jeopardize regulatory compliance and batch reproducibility.
A key advantage of this compound is its direct utility in efficient, high-yield synthetic routes. An optimized industrial process demonstrates that the precursor, 3-(3-{[((7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methyl](methyl)amino}propyl)-7-methoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one, which is derived from the title compound, can be converted to Ivabradine salts in a single hydrogenation step. [1] This contrasts sharply with earlier multi-step routes that suffered from very low overall yields, often less than 17% over three steps. [2]
| Evidence Dimension | Overall Process Yield |
| Target Compound Data | Enables processes with a "very good yield" in a single final step. [<a href="https://patents.google.com/patent/US7176197B2/en" target="_blank">1</a>] |
| Comparator Or Baseline | Older 3-step synthesis routes with <17% overall yield. [<a href="https://patents.google.com/patent/EP0534859B1/en" target="_blank">2</a>] |
| Quantified Difference | Significant improvement, avoiding the severe yield loss of older, multi-step conversions. |
| Conditions | Industrial synthesis of Ivabradine Hydrochloride via catalytic hydrogenation. |
Procuring this specific precursor provides access to a more direct and economically viable manufacturing route for a high-value pharmaceutical agent.
The use of this specific 7-methoxy isomer is fundamental to controlling process-related impurities in the synthesis of Ivabradine. Inefficient synthetic processes are often plagued by impurities that require repeated and wasteful purifications, rendering them unsuitable for industrial scale-up. [1] By utilizing a synthetic route that incorporates the 7-methoxy benzazepinone core, a final API purity of >99.9% can be achieved, establishing an efficient and economically feasible process that minimizes waste and avoids complex chromatographic purifications. [1]
| Evidence Dimension | Final API Purity (HPLC) |
| Target Compound Data | Enables processes achieving >99.9% purity. [<a href="https://www.ingentaconnect.com/content/ben/cgc/2017/00000004/00000002/art00005" target="_blank">1</a>] |
| Comparator Or Baseline | Inefficient processes requiring repeated/chromatographic purifications due to poor impurity control. [<a href="https://www.ingentaconnect.com/content/ben/cgc/2017/00000004/00000002/art00005" target="_blank">1</a>] |
| Quantified Difference | Achieves highest level of purity, avoiding costly and non-scalable purification steps. |
| Conditions | Optimized industrial synthesis of Ivabradine Hydrochloride. |
Starting with this high-purity, structurally precise intermediate is a direct investment in final product quality, regulatory compliance, and manufacturing efficiency.
Beyond its use for Ivabradine, the reduced form of this compound, 7-methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-ol, serves as a robust and reliable scaffold for N-alkylation reactions. In the development of novel PET radioligands targeting the GluN2B receptor, this core structure was successfully coupled with a variety of alkyl tosylates to generate a library of eighteen derivatives. [1] This demonstrates the compound's versatile reactivity and suitability as a foundational building block for medicinal chemistry campaigns exploring new chemical space around the benzazepine core.
| Evidence Dimension | Synthetic Versatility |
| Target Compound Data | Successfully used as a core scaffold for coupling with various alkyl tosylates. [<a href="https://www.preprints.org/manuscript/202404.1165/v1" target="_blank">1</a>] |
| Comparator Or Baseline | Unvalidated or less reactive heterocyclic cores. |
| Quantified Difference | Demonstrated reliability across a range of coupling partners, enabling systematic library synthesis. |
| Conditions | Synthesis of 3-alkylaryl derivatives for PET ligand development. |
For researchers in drug discovery, this compound is not a one-trick pony; it is a validated, reactive scaffold suitable for building diverse libraries of novel benzazepine analogs.
As a key starting material for validated, high-yield synthetic routes to Ivabradine. Its use is critical for achieving >99.9% final product purity and minimizing process impurities, making it the material of choice for cGMP-compliant API manufacturing. [1]
For process chemists developing novel benzazepine-based therapeutics, this compound serves as a well-characterized and commercially available starting point, enabling more efficient and economically viable routes compared to building the core from scratch. [2]
The demonstrated reactivity of the corresponding reduced benzazepine scaffold in N-alkylation reactions makes this compound an attractive precursor for creating libraries of novel ligands, such as those developed for GluN2B PET imaging. [3]